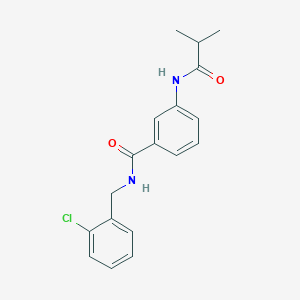![molecular formula C18H20N4O3 B5761050 N-[2-(4-methyl-1-piperazinyl)phenyl]-3-nitrobenzamide](/img/structure/B5761050.png)
N-[2-(4-methyl-1-piperazinyl)phenyl]-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-methyl-1-piperazinyl)phenyl]-3-nitrobenzamide, also known as MNPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNPA is a potent inhibitor of the protein kinase CK2, which has been implicated in a variety of cellular processes, including cell proliferation, apoptosis, and DNA repair. In
科学研究应用
N-[2-(4-methyl-1-piperazinyl)phenyl]-3-nitrobenzamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer research, where N-[2-(4-methyl-1-piperazinyl)phenyl]-3-nitrobenzamide has been shown to inhibit the growth and proliferation of cancer cells. N-[2-(4-methyl-1-piperazinyl)phenyl]-3-nitrobenzamide has also been studied for its potential applications in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, where it has been shown to have neuroprotective effects.
作用机制
N-[2-(4-methyl-1-piperazinyl)phenyl]-3-nitrobenzamide works by inhibiting the activity of CK2, which is a protein kinase that plays a key role in a variety of cellular processes. CK2 has been implicated in the regulation of cell proliferation, apoptosis, and DNA repair. By inhibiting the activity of CK2, N-[2-(4-methyl-1-piperazinyl)phenyl]-3-nitrobenzamide can disrupt these cellular processes, leading to the inhibition of cancer cell growth and the protection of neurons from damage.
Biochemical and Physiological Effects:
N-[2-(4-methyl-1-piperazinyl)phenyl]-3-nitrobenzamide has been shown to have a number of biochemical and physiological effects. In cancer cells, N-[2-(4-methyl-1-piperazinyl)phenyl]-3-nitrobenzamide has been shown to induce apoptosis, inhibit cell proliferation and migration, and reduce the expression of genes involved in tumorigenesis. In neurons, N-[2-(4-methyl-1-piperazinyl)phenyl]-3-nitrobenzamide has been shown to protect against oxidative stress and reduce the accumulation of toxic proteins associated with neurodegenerative diseases.
实验室实验的优点和局限性
N-[2-(4-methyl-1-piperazinyl)phenyl]-3-nitrobenzamide has a number of advantages for use in lab experiments. It is a potent and selective inhibitor of CK2, making it a useful tool for studying the role of CK2 in cellular processes. N-[2-(4-methyl-1-piperazinyl)phenyl]-3-nitrobenzamide is also relatively stable and can be easily synthesized in high purity and yield. However, N-[2-(4-methyl-1-piperazinyl)phenyl]-3-nitrobenzamide has some limitations, including its potential toxicity and the need for careful handling and storage.
未来方向
There are a number of future directions for research on N-[2-(4-methyl-1-piperazinyl)phenyl]-3-nitrobenzamide. One area of research is the development of new analogs of N-[2-(4-methyl-1-piperazinyl)phenyl]-3-nitrobenzamide with improved potency and selectivity. Another area of research is the investigation of the potential therapeutic applications of N-[2-(4-methyl-1-piperazinyl)phenyl]-3-nitrobenzamide in cancer and neurodegenerative diseases. Finally, the role of CK2 in other cellular processes, such as metabolism and signaling, remains an area of active research, and N-[2-(4-methyl-1-piperazinyl)phenyl]-3-nitrobenzamide is likely to be a valuable tool for these studies.
合成方法
The synthesis of N-[2-(4-methyl-1-piperazinyl)phenyl]-3-nitrobenzamide involves a multi-step process that begins with the preparation of 2-(4-methyl-1-piperazinyl)phenylamine, followed by the nitration of 3-nitrobenzoyl chloride. The resulting product is then coupled with the amine to yield N-[2-(4-methyl-1-piperazinyl)phenyl]-3-nitrobenzamide. The synthesis of N-[2-(4-methyl-1-piperazinyl)phenyl]-3-nitrobenzamide has been optimized to yield high purity and yield, making it suitable for scientific research applications.
属性
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)phenyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-20-9-11-21(12-10-20)17-8-3-2-7-16(17)19-18(23)14-5-4-6-15(13-14)22(24)25/h2-8,13H,9-12H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSLWVVJTUCSMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24795190 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[2-(4-methylpiperazin-1-yl)phenyl]-3-nitrobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(difluoromethoxy)-5-methylphenyl]-N'-methylthiourea](/img/structure/B5760982.png)




![3-bromo-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5761024.png)
![4-({5-[(4-bromo-2-chlorophenoxy)methyl]-2-furoyl}hydrazono)-2,3-dichloro-2-butenoic acid](/img/structure/B5761037.png)
![N~2~-ethyl-N~1~-(2-furylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5761043.png)



![methyl {3-[(2-chlorobenzoyl)amino]phenoxy}acetate](/img/structure/B5761068.png)
![1-{4-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5761075.png)